molecular formula C23H28N2O5S2 B2997356 4-(diethylsulfamoyl)-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide CAS No. 863446-15-5

4-(diethylsulfamoyl)-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide

Cat. No.: B2997356
CAS No.: 863446-15-5
M. Wt: 476.61
InChI Key: PGIISPUGQRBVJX-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a reaction with diethylamine and a suitable sulfonyl chloride.

    Cyclization to Form the Thiophene Ring: The thiophene ring is formed through a cyclization reaction involving a suitable diene and sulfur source.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

Due to its sulfonamide structure, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry

In the industrial sector, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide would depend on its specific application. In the context of antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, similar to other sulfonamides. This inhibition occurs through competitive binding to the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid into folic acid.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide with applications in treating bacterial infections.

Uniqueness

4-(diethylsulfamoyl)-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide is unique due to its specific functional groups and structural features, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S2/c1-5-24(6-2)32(29,30)22-9-7-19(8-10-22)23(26)25(20-11-12-31(27,28)16-20)21-14-17(3)13-18(4)15-21/h7-15,20H,5-6,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIISPUGQRBVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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